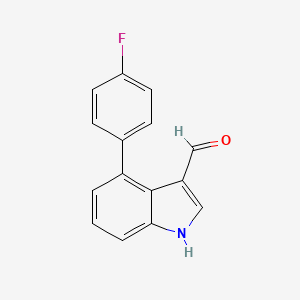

4-(4-fluorophenyl)-1H-indole-3-carbaldehyde

描述

4-(4-Fluorophenyl)-1H-indole-3-carbaldehyde (CAS: 23073-31-6) is a fluorinated indole derivative with the molecular formula C₉H₆FNO and a molar mass of 163.15 g/mol. It features a fluorophenyl group at the 4-position of the indole ring and a formyl (-CHO) group at the 3-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of inhibitors targeting enzymes like 1-deoxy-D-xylulose-5-phosphate synthase . Its electron-withdrawing fluorine substituent enhances reactivity and influences molecular interactions, making it valuable in drug design.

属性

IUPAC Name |

4-(4-fluorophenyl)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO/c16-12-6-4-10(5-7-12)13-2-1-3-14-15(13)11(9-18)8-17-14/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEACSZNVQMBEFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=C2C=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde generally involves constructing the indole core substituted with a 4-fluorophenyl group, followed by formylation at the 3-position of the indole ring. The methods can be broadly divided into:

- Direct formylation of substituted indoles

- Stepwise synthesis starting from fluorophenyl-substituted precursors

- Catalytic or reagent-mediated functional group transformations

Synthesis via Formylation of 4-(4-fluorophenyl)-1H-indole

A common approach involves the synthesis of 4-(4-fluorophenyl)-1H-indole first, followed by selective formylation at the 3-position using electrophilic reagents such as POCl3 in the presence of DMF or other formylating agents.

Example from recent literature:

- Starting from 4-(4-fluorophenyl)-1H-indole derivatives, a dropwise addition of phosphorus oxychloride (POCl3) in dry dimethylformamide (DMF) at 0-5 °C is carried out.

- The reaction mixture is heated in a steam bath for 1-2 hours.

- After cooling, the reaction mixture is poured onto crushed ice and basified with saturated sodium bicarbonate.

- The product is isolated by filtration, washed, dried, and recrystallized from ethanol.

This method yields this compound as a yellow solid with yields around 60-70% and melting points in the range of 129-131 °C. The product is confirmed by TLC, mass spectrometry, and NMR spectroscopy.

Multi-step Synthesis via Tosylation and Schiff Base Formation

An alternative method involves:

- Step 1: N-tosylation of indole-3-carbaldehyde using tosyl chloride and triethylamine to protect the indole nitrogen.

- Step 2: Reaction of the N-tosyl indole-3-carbaldehyde with substituted thiosemicarbazides in ethanol with catalytic acetic acid to form Schiff bases.

Although this method was applied to other indole derivatives, it illustrates the utility of protecting groups and Schiff base chemistry in indole aldehyde synthesis. The yields for these steps are typically high (70-100%).

Synthesis from Fluorophenyl-Substituted Pyrrole Intermediates

A patented synthetic route for related fluorophenyl-substituted pyrrole-3-formaldehyde compounds involves:

- Bromination of 2-fluoroacetophenone to form 2-fluoro-alpha-bromoacetophenone.

- Subsequent cyclization and reduction steps under mild conditions using Raney-Nickel catalyst and hydrogen atmosphere.

- Acid-base workup and recrystallization to isolate the fluorophenyl-substituted pyrrole aldehyde.

This method, while focused on pyrrole derivatives, shares mechanistic similarities with indole synthesis and highlights mild reaction conditions and improved product quality. The yield reported is approximately 77%.

Spectroscopic Data: The synthesized this compound shows characteristic aldehyde proton signals near 9.5 ppm in ^1H NMR and corresponding carbonyl carbons in ^13C NMR spectra. IR spectra display strong C=O stretching bands around 1670-1680 cm^-1 and aromatic C-F stretches near 1000 cm^-1.

Purity and Yield: TLC monitoring confirms reaction progression and product purity. Recrystallization from ethanol or ethanol/acetone mixtures is effective for purification.

Reaction Efficiency: The POCl3/DMF formylation method is efficient and reproducible, suitable for laboratory-scale synthesis. The tosylation method offers versatility for further functionalization.

The preparation of this compound is well-established through several synthetic routes. The most direct and commonly used method involves electrophilic formylation of the corresponding 4-(4-fluorophenyl)-1H-indole using POCl3 in DMF. Alternative methods involving N-protection and Schiff base chemistry provide additional synthetic flexibility. Patented methods on related pyrrole systems demonstrate mild and scalable approaches that may inspire further optimization.

Each method is supported by detailed characterization data, including NMR, IR, and mass spectrometry, ensuring the structural integrity and purity of the final aldehyde compound.

化学反应分析

Types of Reactions

4-(4-Fluorophenyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: 4-(4-Fluorophenyl)-1H-indole-3-carboxylic acid.

Reduction: 4-(4-Fluorophenyl)-1H-indole-3-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Pharmaceutical Synthesis

Key Role as an Intermediate

4-(4-Fluorophenyl)-1H-indole-3-carbaldehyde serves as a crucial intermediate in the synthesis of several pharmaceutical agents, particularly those targeting neurological disorders. Its structure allows for modifications that enhance the efficacy and specificity of drug candidates.

Fluorescent Probes

Biological Imaging Applications

The compound is employed in developing fluorescent probes for biological imaging. These probes enhance the visualization of cellular processes in real-time, enabling researchers to study dynamic biological interactions.

- Fluorescent Properties : The presence of the fluorine atom contributes to the compound's photophysical properties, making it suitable for applications in fluorescence microscopy and other imaging techniques.

Material Science

Advanced Material Development

In material science, this compound is utilized to create advanced materials with unique electronic properties. These materials are particularly useful in organic electronics.

Biochemical Research

Enzyme Interactions and Protein Binding

Researchers utilize this compound to study enzyme interactions and protein binding, which aids in developing new therapeutic strategies. Its ability to bind with high affinity to various biological targets makes it significant in pharmacology.

- Case Study : Investigations into its interactions with specific receptors have revealed potential pathways for therapeutic interventions in diseases such as cancer and neurodegenerative disorders.

Agrochemicals

Crop Protection Solutions

The compound is explored in formulating agrochemicals aimed at improving crop protection and yield through innovative chemical solutions. Its biochemical properties allow for the development of effective pesticides and herbicides.

作用机制

The mechanism of action of 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for its target, while the indole ring can participate in π-π stacking interactions and hydrogen bonding.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Core

Halogen-Substituted Derivatives

- Crystallographic studies of related chlorophenyl indoles show similar isostructural behavior but with lattice adjustments to accommodate larger halogen atoms .

5-Chloro-3-(4-fluorophenyl)-1H-indole (CAS: 141306-08-3):

- Features a chlorine atom at the 5-position of the indole ring and a fluorophenyl group at the 3-position.

- The dual halogenation creates distinct electronic effects, with chlorine acting as an electron-withdrawing group on the indole core and fluorine on the phenyl ring. This compound demonstrates how substituent positioning impacts biological activity .

Methoxy-Substituted Derivatives

- 2-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde (CAS: 76195-80-7): Molecular formula: C₁₆H₁₃NO₂ Molecular weight: 251.28 g/mol The methoxy (-OCH₃) group is electron-donating, contrasting with fluorine’s electron-withdrawing nature. This difference influences electronic properties, such as pKa and reactivity in nucleophilic additions .

Positional Isomers

- 1-(4-Fluorophenyl)-1H-indole-3-carbaldehyde (CAS: 163631-00-3): Molecular formula: C₁₅H₁₀FNO The fluorophenyl group is attached to the indole’s 1-position instead of the 4-position.

Crystallographic and Conformational Comparisons

- Isostructural Fluorophenyl-Indole Derivatives: Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-...thiazole (4) and its fluorinated analog (5) exhibit isostructural triclinic (P 1) symmetry. Despite similar conformations, fluorinated derivatives show tighter packing due to smaller van der Waals radii of fluorine versus chlorine . In 2-(4-Fluorophenyl)-3-methyl-1H-indole, the indole N–H forms non-classical π-interactions rather than hydrogen bonds, a behavior influenced by the methyl and fluorophenyl substituents .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 4-(4-Fluorophenyl)-1H-indole-3-carbaldehyde | 23073-31-6 | C₉H₆FNO | 163.15 | 4-Fluorophenyl, 3-CHO |

| 2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde | 1217-83-0 | C₁₅H₁₀ClNO | 255.70 | 4-Chlorophenyl, 3-CHO |

| 2-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde | 76195-80-7 | C₁₆H₁₃NO₂ | 251.28 | 4-Methoxyphenyl, 3-CHO |

| 1-(4-Fluorophenyl)-1H-indole-3-carbaldehyde | 163631-00-3 | C₁₅H₁₀FNO | 251.25 | 1-Fluorophenyl, 3-CHO |

生物活性

4-(4-Fluorophenyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its mechanisms of action, applications, and relevant research findings.

This compound is characterized by the presence of a fluorophenyl group attached to an indole core, which enhances its chemical reactivity and biological activity. This compound serves as a versatile building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological and psychiatric disorders. Its synthesis often involves reactions such as oxidation, reduction, and substitution to yield derivatives with tailored properties for specific applications .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the indole ring facilitates π-π stacking interactions and hydrogen bonding with target biomolecules. This dual interaction mechanism allows the compound to exert multiple pharmacological effects.

Antimicrobial Activity

Research has demonstrated that indole derivatives, including this compound, exhibit significant antibacterial properties. For instance, studies have shown that related indole compounds possess inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 100 μg/ml against various resistant strains, indicating their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | MIC (μg/ml) | Target Bacteria |

|---|---|---|

| 4a | <100 | Staphylococcus aureus |

| 4g | <100 | Klebsiella pneumoniae |

| 5a | <100 | Escherichia coli |

| 5h | <100 | Acinetobacter baumannii |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, indole derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast carcinoma) and A549 (lung carcinoma). The IC50 values for these compounds typically range from moderate to potent levels, suggesting their efficacy in inhibiting cancer cell proliferation .

Table 2: Cytotoxicity Profile of Indole Derivatives

| Compound | Cell Line | IC50 (μg/ml) |

|---|---|---|

| 7f | MCF-7 | 193.93 |

| 7b | A549 | 238.14 |

| Control | - | 371.36 |

Applications in Research

The versatility of this compound extends beyond antimicrobial and anticancer activities. It is also utilized in:

- Medicinal Chemistry : As a precursor for synthesizing drugs targeting neurological disorders.

- Biochemical Research : To study enzyme interactions and protein binding.

- Material Science : In developing advanced materials with unique electronic properties.

- Fluorescent Probes : Enhancing biological imaging capabilities through real-time visualization of cellular processes .

Case Studies and Research Findings

Several studies have highlighted the potential of indole-based compounds in therapeutic applications:

- Antimicrobial Efficacy : A study reported that indole derivatives inhibited multidrug-resistant strains of bacteria effectively, showcasing their potential as new antibiotics .

- Anticancer Properties : Research indicated that certain indole derivatives could disrupt the cell cycle in cancer cells, leading to reduced proliferation rates .

- Enzyme Inhibition : Some derivatives have been identified as inhibitors of key metabolic pathways in cancer cells, providing a basis for further drug development .

常见问题

Q. What are the common synthetic routes for preparing 4-(4-fluorophenyl)-1H-indole-3-carbaldehyde, and how are intermediates characterized?

The compound is typically synthesized via indole ring formation followed by functionalization. One method involves condensation of 4-fluorophenylhydrazine with a ketone precursor (e.g., 3-carbaldehyde derivatives) under acidic conditions . Key intermediates, such as (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, are characterized using NMR (¹H/¹³C), FT-IR, and mass spectrometry. X-ray crystallography is employed to confirm regiochemistry and stereoelectronic effects .

Q. What spectroscopic techniques are critical for characterizing the fluorophenyl-indole scaffold?

- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.1–8.3 ppm for indole and fluorophenyl groups) and detects aldehyde protons (δ ~9.8 ppm).

- FT-IR : Confirms aldehyde C=O stretches (~1680 cm⁻¹) and N–H indole vibrations (~3400 cm⁻¹).

- X-ray crystallography : Resolves molecular conformation, bond angles, and intermolecular interactions (e.g., π-π stacking) .

Q. What safety protocols are essential for handling indole-3-carbaldehyde derivatives?

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work under fume hoods to prevent inhalation of volatile aldehydes.

- Dispose of waste via halogenated organic solvent protocols due to fluorinated aromatic groups .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation or hydrogen bonding patterns?

Discrepancies in hydrogen bonding (e.g., absence of classical N–H···O bonds) are addressed using software like SHELXL (for refinement) and SIR97 (for direct methods). For example, weak C–H···π or π-π interactions in 4-(4-fluorophenyl)-1H-indole derivatives are validated via Hirshfeld surface analysis and residual density maps . Cross-validation with spectroscopic data ensures consistency.

Q. What role does the 4-fluorophenyl group play in solid-state packing and intermolecular interactions?

The electron-withdrawing fluorine atom enhances π-acidity, promoting C–H···F interactions and stabilizing crystal lattices. In 2-(4-fluorophenyl)-3-methyl-1H-indole, weak N–H···π interactions form chains along the [001] direction, influencing solubility and melting behavior .

Q. How can computational methods predict the reactivity of the aldehyde group in further functionalization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic substitution at the aldehyde position. Fukui indices identify nucleophilic sites, guiding regioselective modifications (e.g., condensation with amines to form Schiff bases) .

Q. What strategies optimize yield in multistep syntheses involving fluorinated indoles?

- Microwave-assisted synthesis : Reduces reaction time for indole cyclization (e.g., from 12 hrs to 30 mins).

- Catalytic systems : Pd/C or CuI enhances coupling reactions (e.g., Suzuki-Miyaura for fluorophenyl attachment).

- Purification : Column chromatography with hexane/ethyl acetate (3:1) separates polar aldehyde derivatives .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。